
4,4-Dimethyloxazolidinium toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyloxazolidinium toluenesulphonate is a chemical compound with the molecular formula C11H17NO3S. It is known for its unique structure, which includes an oxazolidine ring substituted with two methyl groups and a toluenesulphonate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyloxazolidinium toluenesulphonate typically involves the reaction of 4,4-dimethyloxazolidine with toluenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4,4-dimethyloxazolidine: This intermediate is synthesized by reacting 2-amino-2-methyl-1-propanol with formaldehyde.
Reaction with toluenesulphonic acid: The 4,4-dimethyloxazolidine is then reacted with toluenesulphonic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyloxazolidinium toluenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the toluenesulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Various substituted oxazolidines
Applications De Recherche Scientifique
4,4-Dimethyloxazolidinium toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolidinones and other heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyloxazolidinium toluenesulphonate involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The toluenesulphonate group enhances the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyloxazolidine
- Tetrahydro-1,3-oxazine
- 2-Methyl-2-oxazoline
Uniqueness
4,4-Dimethyloxazolidinium toluenesulphonate is unique due to its combination of an oxazolidine ring and a toluenesulphonate group. This structure imparts distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and solubility, making it a preferred choice in specific chemical reactions and industrial processes.
Propriétés
Numéro CAS |
66375-36-8 |
|---|---|
Formule moléculaire |
C12H19NO4S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-oxazolidine;3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-3-2-4-7(5-6)11(8,9)10;1-5(2)3-7-4-6-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
Clé InChI |
YPCVMRVJOUNXMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)O.CC1(COCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


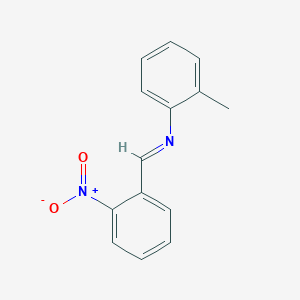
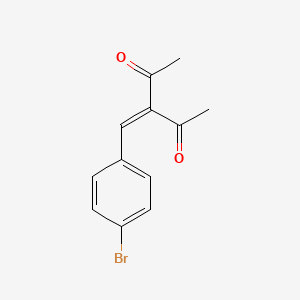
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)

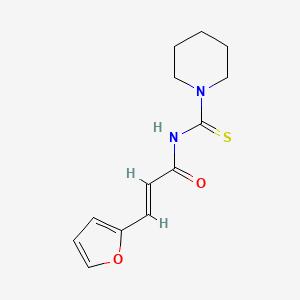
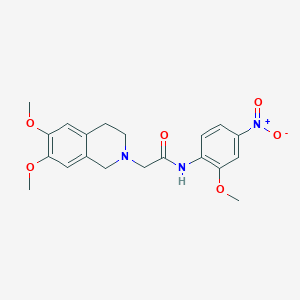
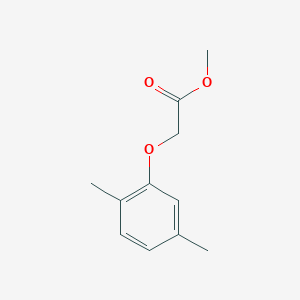
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
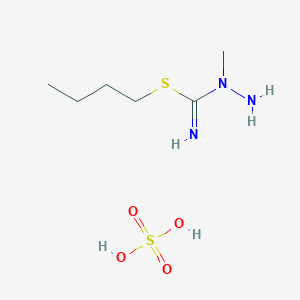
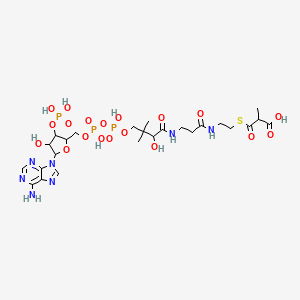
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
